An In-depth Technical Guide to 6-Chloropyrazine-2-carboxylic acid: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to 6-Chloropyrazine-2-carboxylic acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrazine-2-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in the realms of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a chlorinated pyrazine ring appended with a carboxylic acid group, imparts a versatile reactivity profile. This makes it an invaluable intermediate for the synthesis of a diverse array of bioactive molecules. Researchers leverage its structural and chemical characteristics to develop novel therapeutic agents, particularly those with antimicrobial and anti-inflammatory properties, as well as potent agrochemicals like herbicides and fungicides.[1] The stability of the pyrazine core, combined with the reactivity of the chloro and carboxylic acid functionalities, allows for precise chemical modifications, enabling the targeted design of molecules with enhanced efficacy and specific biological activities.
Core Chemical and Physical Properties
The intrinsic properties of 6-Chloropyrazine-2-carboxylic acid are foundational to its application in chemical synthesis. These characteristics determine its behavior in reaction media, its purification profiles, and its storage requirements. The data presented below has been aggregated from various chemical data sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][2] |
| Molecular Weight | 158.54 g/mol | [1][2] |
| CAS Number | 23688-89-3 | [1][2] |
| Appearance | White to light yellow or brown crystalline powder | [1] |
| Melting Point | 158-160 °C (decomposes) | |
| Boiling Point | 323.6 ± 37.0 °C (Predicted) | [3] |
| pKa | 2.54 ± 0.10 (Predicted) | |
| Solubility | Data not available in quantitative terms. Generally soluble in many organic solvents. | [3] |
Spectroscopic and Analytical Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 6-Chloropyrazine-2-carboxylic acid. Below are the expected characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The pyrazine ring protons are expected to appear as two distinct signals in the aromatic region (typically δ 8.0-9.5 ppm). The proton adjacent to the carboxylic acid group would likely be the most deshielded. The acidic proton of the carboxylic acid would be a broad singlet, typically observed at δ 10-13 ppm, though its visibility can be solvent-dependent.
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¹³C NMR: The spectrum would show five distinct carbon signals. The carboxyl carbon is expected in the δ 160-170 ppm region. The four carbons of the pyrazine ring will have chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, typically appearing in the δ 130-160 ppm range.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 6-Chloropyrazine-2-carboxylic acid.[1][4]
General HPLC Method:
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Column: A reversed-phase C18 column is typically suitable.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the pyrazine ring shows strong absorbance (typically around 254 nm or 280 nm).
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Flow Rate: A standard flow rate of 1.0 mL/min is often used.
Chemical Synthesis and Reactivity
6-Chloropyrazine-2-carboxylic acid is a versatile synthon, primarily utilized for the creation of more complex molecules. Its reactivity is centered around the carboxylic acid and the chloro-substituent.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloropyrazine-2-carboxylic acid via Hydrolysis of its Methyl Ester
This protocol is adapted from a reported green chemistry approach for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate.[4]
Materials:
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Methyl 6-chloropyrazine-2-carboxylate
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Lithium hydroxide (LiOH)
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Water
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Hydrochloric acid (HCl) for acidification
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A round-bottomed flask equipped with a mechanical stirrer and a thermometer
Procedure:
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In a 2 L round-bottomed flask, dissolve lithium hydroxide (1.01 mol) in 1 L of water with mechanical stirring.
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Slowly add methyl 6-chloropyrazine-2-carboxylate (1.0 mol) in portions over 1.5 hours, maintaining the reaction temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
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Upon completion, cool the reaction mixture in an ice bath.
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Slowly acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold water to remove any inorganic salts.
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Dry the product under vacuum to yield 6-Chloropyrazine-2-carboxylic acid.
Protocol 2: General Method for the Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives
This protocol describes a general method for the amidation of 6-Chloropyrazine-2-carboxylic acid, a common transformation in the synthesis of bioactive molecules. This method is based on the synthesis of various pyrazine-2-carboxamides.
Materials:
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6-Chloropyrazine-2-carboxylic acid
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2,4,6-Trichlorobenzoyl chloride (TCBC)
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Triethylamine (TEA)
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4-Dimethylaminopyridine (DMAP)
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The desired primary or secondary amine
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Anhydrous Tetrahydrofuran (THF)
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Dichloromethane (DCM) for extraction
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Aqueous solutions of 5% HCl, 5% NaOH, and 5% Na₂CO₃ for washing
Procedure:
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In a dry round-bottom flask under an inert atmosphere, dissolve 6-Chloropyrazine-2-carboxylic acid (1 equivalent), TCBC (1 equivalent), and TEA (1 equivalent) in anhydrous THF.
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Stir the mixture at room temperature for 20 minutes to form the mixed anhydride intermediate.
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Add DMAP (1 equivalent) to the mixture, followed by the dropwise addition of the desired amine (1 equivalent).
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Heat the reaction mixture to 50-55 °C and stir for 1 hour.
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Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
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Filter the reaction mixture and extract the filtrate with dichloromethane.
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Wash the organic layer sequentially with 5% HCl, 5% NaOH solution, 5% Na₂CO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate).
Role in Drug Discovery and Development
6-Chloropyrazine-2-carboxylic acid is a prominent scaffold in medicinal chemistry, particularly in the development of antitubercular agents. The pyrazinamide drug, a cornerstone of tuberculosis treatment, features a related pyrazinecarboxamide structure. The chloro- and carboxylic acid groups on the 6-chloropyrazine-2-carboxylic acid moiety serve as convenient handles for chemical elaboration to generate libraries of compounds for biological screening.
The following diagram illustrates the workflow of utilizing 6-Chloropyrazine-2-carboxylic acid in a typical fragment-based drug discovery (FBDD) program aimed at developing new therapeutic agents.
